2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide
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Overview
Description
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an imidazole ring substituted with a 4-methoxyphenyl group and a thioether linkage to an acetamide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an appropriate aldehyde.
Substitution with 4-Methoxyphenyl Group: The imidazole ring is then substituted with a 4-methoxyphenyl group using electrophilic aromatic substitution reactions.
Thioether Formation: The substituted imidazole is reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: Finally, the thioether is reacted with an acylating agent, such as acetic anhydride, to form the acetamide moiety.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the imidazole ring, using reducing agents like sodium borohydride.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization of the molecule.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of the original compound.
Scientific Research Applications
2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and developing enzyme inhibitors.
Medicine: Preliminary studies suggest that it may have pharmacological properties, such as anti-inflammatory or anticancer activities, making it a subject of interest in drug discovery and development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, potentially inhibiting enzyme activity. The thioether linkage and acetamide moiety may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar compounds to 2-((5-(4-methoxyphenyl)-1H-imidazol-2-yl)thio)-N-phenylacetamide include:
5-(4-Methoxyphenyl)-1H-imidazole: This compound lacks the thioether and acetamide moieties but shares the imidazole and 4-methoxyphenyl groups.
N-Phenylacetamide: This compound lacks the imidazole and thioether moieties but shares the acetamide and phenyl groups.
2-((5-(4-Methoxyphenyl)-1H-imidazol-2-yl)thio)acetamide: This compound lacks the N-phenyl group but shares the imidazole, thioether, and acetamide moieties.
The uniqueness of this compound lies in its combination of these functional groups, which confer specific chemical reactivity and potential biological activity.
Properties
IUPAC Name |
2-[[5-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-23-15-9-7-13(8-10-15)16-11-19-18(21-16)24-12-17(22)20-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMFAHUWIPCDQKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CN=C(N2)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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